

UV spectroscopy metronidazole benzoate determination

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Compound Focus: Metronidazole Benzoate

CAS No.: 13182-89-3

Cat. No.: S560734

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Experimental Protocols

Standard Stock Solution Preparation

- Weigh accurately approximately 25 mg of **Metronidazole Benzoate** reference standard [1].
- Transfer to a 25 mL volumetric flask [1].
- Dissolve in and dilute to volume with 0.1 N HCl to obtain a concentration of approximately 1 mg/mL [1].
- Shake well to ensure complete dissolution [1].

Sample Preparation for Suspension Formulations

- For suspension formulations, measure a quantity equivalent to 100 mg of **Metronidazole Benzoate** [1].
- Transfer to a 100 mL volumetric flask and dissolve in 20 mL of 0.1 N HCl [1].
- Shake the solution for 20 minutes [1].
- Dilute to volume with 0.1 N HCl and mix well [1].
- Filter through Whatman filter paper No. 41 or equivalent [1].
- Pipette 1 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with 0.1 N HCl (resulting concentration: ~10 µg/mL) [1].

Instrumental Parameters and Analysis

- **Instrument:** Double-beam UV-Vis Spectrophotometer [1]
- **Cuvettes:** 1 cm matched quartz cells [1]
- **Wavelength Scan:** 200-800 nm to confirm λ_{max} [1]
- **Analytical Wavelength:** 268 nm (or 322 nm as alternative) [1] [2]
- **Blank Solution:** 0.1 N HCl [1]
- Measure absorbance of standard and sample solutions against the blank [1]

Method Validation

The developed UV spectroscopic method has been validated according to ICH guidelines, confirming its reliability for pharmaceutical analysis [1].

Accuracy

The accuracy was determined by standard addition method, yielding recovery of **99.37%** at 4 $\mu\text{g/mL}$ and **98.9%** at 5 $\mu\text{g/mL}$, demonstrating excellent closeness to true values [1].

Precision

- **Intraday Precision:** %RSD < 1% [1]
- **Interday Precision:** %RSD < 1% [1] The low RSD values confirm high repeatability and intermediate precision [1].

Specificity

The method is specific for **Metronidazole Benzoate** in presence of excipients, with no interference observed at 268 nm [1].

Robustness and Ruggedness

The method robust under variations such as different temperature conditions and different analysts, with %RSD within acceptable limits [1].

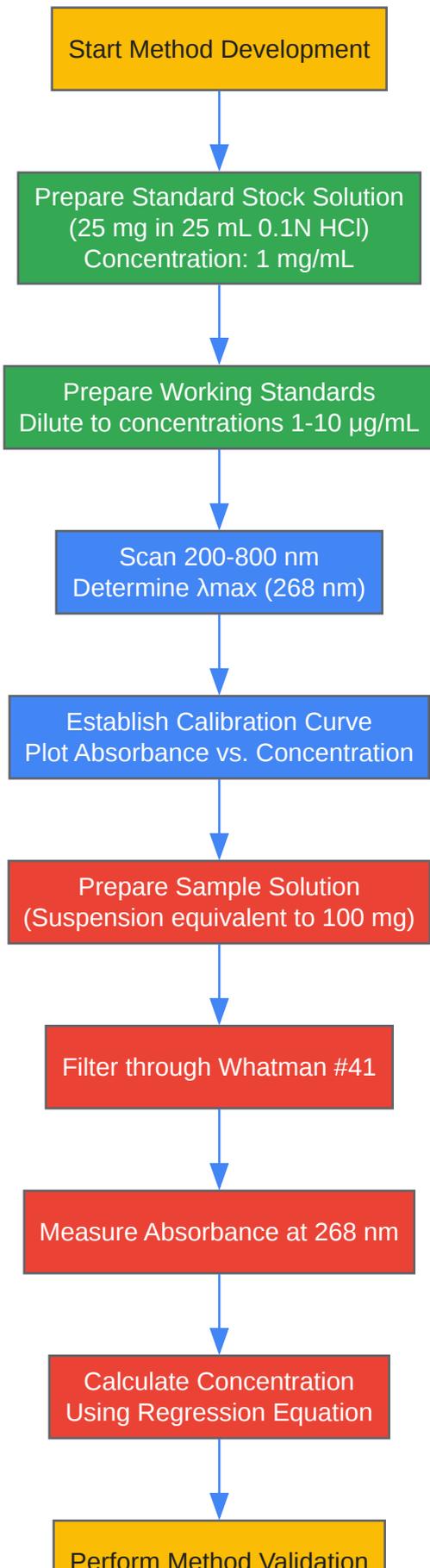
Forced Degradation Studies

A stability-indicating assay was developed by subjecting **Metronidazole Benzoate** to forced degradation under ICH-recommended stress conditions [2]:

Stress Condition	Degradation Observation
Acidic Hydrolysis	Mild degradation [2]
Alkaline Hydrolysis	Significant degradation [2]
Oxidative Stress	Mild degradation [2]
Thermal Degradation	Stable [2]
Photolytic Degradation	Stable [2]

Analytical Procedure Workflow

The following diagram illustrates the complete experimental workflow for the UV spectroscopic determination of **Metronidazole Benzoate**:





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Application Notes

- **Cost-Effectiveness:** The method eliminates need for expensive instrumentation or reagents, making it suitable for routine quality control [1].
- **Sample Preparation:** For suspension formulations, ensure homogeneous mixing before sampling to improve accuracy [1].
- **Solubility Enhancement:** For poorly soluble drugs, consider mixed hydrotropic solubilization using 2M sodium acetate and 8M urea (50:50 v/v) to enhance solubility and enable analysis [3] [4].
- **Alternative Wavelength:** If interference occurs at 268 nm, 322 nm serves as a viable alternative wavelength [2].

Troubleshooting Guide

Problem	Possible Cause	Solution
Non-linear calibration	Improper dilution; degraded standards	Prepare fresh standards; verify dilution accuracy
Low recovery	Incomplete extraction; excipient interference	Extend shaking time; verify specificity
High baseline noise	Dirty cuvettes; solvent impurities	Clean cuvettes properly; use high purity solvents

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